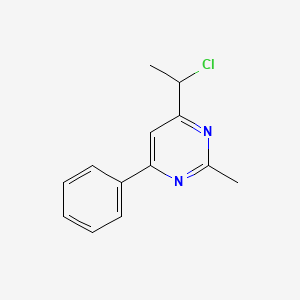![molecular formula C15H20O2 B14407081 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde CAS No. 81784-18-1](/img/structure/B14407081.png)
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde is an organic compound with the molecular formula C15H20O2 It is characterized by a benzaldehyde core substituted with a hydroxy group and a trimethylcyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions, where phenol is reacted with chloroform in the presence of a base to yield hydroxybenzaldehyde.
Attachment of the Trimethylcyclopentyl Group: The trimethylcyclopentyl group can be attached through Friedel-Crafts alkylation, where cyclopentyl derivatives are reacted with the benzaldehyde core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases.
Major Products
Oxidation: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzoic acid.
Reduction: 4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzyl alcohol.
Substitution: Various ethers and esters depending on the substituents introduced.
Applications De Recherche Scientifique
4-Hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the trimethylcyclopentyl group.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxy group in a different position.
4-Hydroxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of the trimethylcyclopentyl group.
Propriétés
Numéro CAS |
81784-18-1 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-4-8-15(14,3)12-9-11(10-16)5-6-13(12)17/h5-6,9-10,17H,4,7-8H2,1-3H3/t15-/m1/s1 |
Clé InChI |
SCCIHFJBMVJTLP-OAHLLOKOSA-N |
SMILES isomérique |
C[C@@]1(CCCC1(C)C)C2=C(C=CC(=C2)C=O)O |
SMILES canonique |
CC1(CCCC1(C)C2=C(C=CC(=C2)C=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


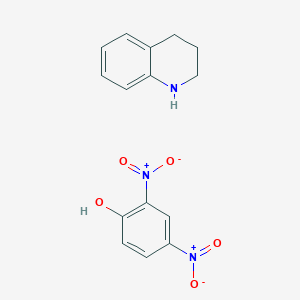
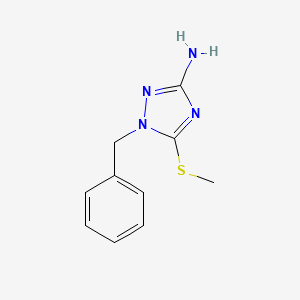
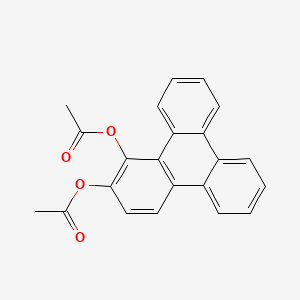

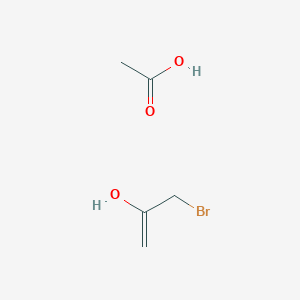

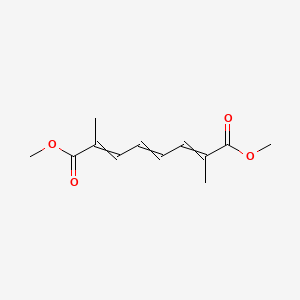
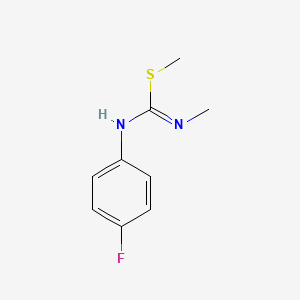
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)

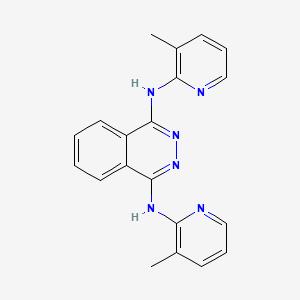
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
